molecular formula C13H15N3O4 B4518668 methyl N-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]alaninate

methyl N-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]alaninate

Cat. No.: B4518668
M. Wt: 277.28 g/mol
InChI Key: YXODCSFJPRJIEB-UHFFFAOYSA-N
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Description

Methyl N-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]alaninate is a useful research compound. Its molecular formula is C13H15N3O4 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.10625597 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives starting from a specific hydrazinyl-pyridine-carbonitrile compound. These derivatives were then subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This indicates potential applications in antimicrobial and antioxidant activity research (E. M. Flefel et al., 2018).

One-Pot Synthesis of Derivatives

Guleli et al. (2019) described an efficient method for synthesizing substituted derivatives related to the compound of interest. This process involved a three-component, one-pot synthesis method that also incorporated computational studies to elucidate the mechanism of formation for these products (Muge Guleli et al., 2019).

Novel Analogue Synthesis

Research by Ehler et al. (1977) focused on the synthesis of a new guanine analogue, showcasing the versatility of using such compounds for creating biologically relevant molecules. Though this particular analogue did not exhibit expected antiviral activities, the approach highlights the potential for developing therapeutic agents (K. W. Ehler et al., 1977).

Synthesis of Heterocyclic Systems

Toplak et al. (1999) utilized a similar compound as a reagent for preparing various amino-substituted fused pyrimidinones, demonstrating the compound's utility in synthesizing heterocyclic systems with potential for further biological applications (R. Toplak et al., 1999).

PET Ligand Development

A study by Kumar et al. (2003) developed a synthesis for a highly selective CRF1 antagonist as a potential PET ligand. This research demonstrates the application of such compounds in developing tools for in vivo imaging, contributing to our understanding of biological systems at the molecular level (J. Kumar et al., 2003).

Properties

IUPAC Name

methyl 2-[(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-6-5-9(10-7(2)16-20-12(10)14-6)11(17)15-8(3)13(18)19-4/h5,8H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXODCSFJPRJIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]alaninate
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methyl N-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]alaninate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.